Stereochemical Configuration: (3S) vs. (3R) Enantiomer Structural Divergence
The target compound possesses defined (3S) stereochemistry with 100% theoretical enantiomeric excess in pure form, whereas the (3R)-enantiomer (CAS 1048687-96-2) and racemic mixture (CAS 18471-41-5) present distinct spatial orientations of the 3-amino group . In the pharmaceutical context, chiral pyrrolidine derivatives require stereochemically defined building blocks because the (S) and (R) configurations frequently yield diastereomeric drug candidates with divergent target engagement profiles [1]. The (3S)-isomer is specifically referenced in chiral auxiliary applications for asymmetric alkylation and aldol-type condensations where stereochemical outcome depends absolutely on the auxiliary configuration [2].
| Evidence Dimension | Stereochemical configuration at C3 position |
|---|---|
| Target Compound Data | (3S)-configuration, defined stereocenter (CAS 1909294-50-3) |
| Comparator Or Baseline | (3R)-configuration (CAS 1048687-96-2); racemic mixture (CAS 18471-41-5) |
| Quantified Difference | Opposite spatial orientation; enantiomeric relationship |
| Conditions | Chiral pyrrolidine scaffold with N-phenyl substitution |
Why This Matters
Selection of the correct enantiomer determines the absolute stereochemistry of downstream chiral products; the (3S)-isomer cannot be substituted with (3R) or racemic material without altering final product stereochemistry.
- [1] Berry SS, Jones S. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Org. Biomol. Chem. 2021;19:10493-10515. View Source
- [2] Frydenvang K, et al. Structure-Selectivity Relationship in Alkyllithium−Aldehyde Condensations Using 3-Aminopyrrolidine Lithium Amides as Chiral Auxiliaries. J. Org. Chem. 1998;63(21):7437-7445. View Source
